1-Propene-1,1,3,3,3-d5, 2-chloro-
Description
1-Propene-1,1,3,3,3-d5, 2-chloro- is a deuterated derivative of 2-chloropropene (C₃H₅Cl), where five hydrogen atoms at positions 1,1,3,3,3 are replaced with deuterium (²H). The non-deuterated parent compound, 2-chloropropene (CAS 557-98-2), has a molecular weight of 76.525 g/mol and the IUPAC name 2-chloro-1-propene . Its structure features a chlorine atom at the second carbon of the propene chain, adjacent to the double bond. The deuterated form is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) due to its isotopic distinction, which minimizes interference from non-deuterated analytes in complex matrices .
Properties
CAS No. |
2102-19-4 |
|---|---|
Molecular Formula |
C3H5Cl |
Molecular Weight |
81.55 g/mol |
IUPAC Name |
2-chloro-1,1,3,3,3-pentadeuterioprop-1-ene |
InChI |
InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3/i1D2,2D3 |
InChI Key |
PNLQPWWBHXMFCA-KPAILUHGSA-N |
Isomeric SMILES |
[2H]C(=C(C([2H])([2H])[2H])Cl)[2H] |
Canonical SMILES |
CC(=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Chloropropene
3-Chloro-1-propene (Allyl chloride, CAS 107-05-1) :
- Structure : CH₂=CH-CH₂Cl.
- Molecular weight : 76.53 g/mol.
- Key differences : The chlorine is at the terminal carbon (C3), making it an allylic chloride. This structural difference leads to distinct reactivity, such as participation in nucleophilic substitution or elimination reactions. Allyl chloride is industrially significant for synthesizing epichlorohydrin and plastics .
- Toxicity : Classified as a hazardous substance with acute toxicity (SIDS report) .
1-Chloro-1-propene (CAS 590-21-6) :
Dichlorinated Propenes
1,3-Dichloro-1-propene (CAS 542-75-6) :
- 1,2-Dichloro-1-propene (CAS 563-54-2): Structure: CH₂Cl-CH=CHCl. Molecular weight: 110.97 g/mol. Key differences: Vicinal dichlorination alters steric and electronic properties, influencing boiling points and solubility compared to monochlorinated derivatives .
Trichlorinated Propenes
Fluorinated Analogues
3-Chloro-1,1,1-trifluoro-propane (CAS 460-35-5) :
- (Z)-1-Chloro-3,3,3-trifluoro-1-propene (CAS 2730-43-0): Structure: Cl-CH=CF₂. Molecular weight: 130.49 g/mol. Key differences: The trifluoromethyl group introduces steric hindrance and alters reaction pathways compared to non-fluorinated analogs .
Deuterated vs. Non-Deuterated Chloropropenes
| Property | 1-Propene-1,1,3,3,3-d5, 2-chloro- | 2-Chloropropene (Non-deuterated) |
|---|---|---|
| Molecular Formula | C₃D₅Cl | C₃H₅Cl |
| Molecular Weight (g/mol) | ~81.55 | 76.525 |
| Primary Use | GC-MS internal standard | Chemical synthesis, solvents |
| Isotopic Distinction | Five deuterium atoms | Natural hydrogen isotopes |
| Toxicity | Low (trace analytical use) | Moderate (hazardous in bulk) |
Key Notes:
- Deuterated compounds like 1-propene-1,1,3,3,3-d5, 2-chloro- exhibit nearly identical chemical behavior to their non-deuterated counterparts but are distinguished by higher molecular weight, enabling precise quantification in mass spectrometry .
- Kinetic isotope effects are negligible in analytical applications but may influence reaction rates in synthetic chemistry .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 2-Chloropropene | 557-98-2 | C₃H₅Cl | 76.525 | Solvent, organic synthesis |
| 1-Propene-1,1,3,3,3-d5, 2-chloro- | - | C₃D₅Cl | ~81.55 | GC-MS internal standard |
| Allyl chloride (3-chloro-1-propene) | 107-05-1 | C₃H₅Cl | 76.53 | Epichlorohydrin production |
| 1,3-Dichloro-1-propene | 542-75-6 | C₃H₄Cl₂ | 110.97 | Soil fumigant (restricted) |
| 1,1,3-Trichloro-1-propene | 2567-14-8 | C₃H₃Cl₃ | 145.415 | Specialty chemicals |
Table 2: Isotopic and Functional Comparison
| Feature | Deuterated (1,1,3,3,3-d5) | Non-Deuterated | Fluorinated Analogues |
|---|---|---|---|
| Mass Spectral Signature | Distinct (D5 vs. H) | Standard | Unique (F vs. Cl/H) |
| Reactivity | Similar | Baseline | Altered (electronegative) |
| Environmental Persistence | Low | Variable | High (CF bonds) |
Preparation Methods
Protected Intermediate Strategy
A prominent method, detailed in patent CN114853564B, involves synthesizing 2-chloro-1,3-propanediol-D5 (D5-2-MCPD) from glycerol-D5, followed by dehydration to form the target alkene.
Step 1: Protection of Glycerol-D5
Glycerol-D5 is reacted with a silicon-based protecting group (e.g., triisopropylsilyl chloride) under alkaline catalysis to yield a diester or diether intermediate. This step selectively protects two hydroxyl groups, leaving the central hydroxyl group free for subsequent chlorination:
Reaction conditions: Dichloromethane solvent, triethylamine catalyst, -10°C to 0°C.
Step 2: Chlorination
The intermediate is treated with phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) at 15–20°C, replacing the central hydroxyl group with chlorine:
Step 3: Deprotection and Dehydration
The protecting groups are removed using tetrabutylammonium fluoride (TBAF), yielding 2-chloro-1,3-propanediol-D5. Subsequent dehydration with concentrated sulfuric acid at 120°C eliminates water, forming the target alkene:
Radical-Mediated Chlorination of Deuterated Alkenes
Homolytic Addition of Hydrogen Chloride
Building on methods for deuterated ethylenes, radical-chain addition of HCl to propene-D6 (CD2=CD-CD3) under UV light generates 2-chloropropane-D5, which is dehydrogenated to form the target compound:
Step 2: Dehydrochlorination
The chlorinated product undergoes base-mediated elimination (e.g., KOH/ethanol, 70°C) to form the alkene:
Isotope Exchange Methods
Post-Synthetic Deuterium Incorporation
Deuterium can be introduced via acid-catalyzed exchange using D2O and palladium catalysts. For example, 2-chloropropene is refluxed with D2O and Pd/C at 150°C, replacing hydrogens at the 1,1,3,3,3 positions:
Deuterium incorporation: >98%.
Comparative Analysis of Synthetic Routes
The protected intermediate method offers the highest yield and is preferred for large-scale synthesis, whereas radical chlorination provides a faster route despite lower yields. Isotope exchange is less efficient but useful for introducing deuterium post-synthesis.
Applications and Implications
1-Propene-1,1,3,3,3-d5, 2-chloro- is indispensable in quantifying chloropropanol esters in processed foods, enabling precise detection at parts-per-billion levels . Its synthesis underscores the importance of deuterated standards in modern analytical chemistry, ensuring compliance with food safety regulations. Future research should optimize deuteration efficiency and explore continuous-flow systems to enhance scalability.
Q & A
Basic: What synthetic strategies are recommended for incorporating deuterium into 2-chloro-1-propene derivatives, and how is isotopic purity ensured?
Methodological Answer:
Deuterated compounds like 1-Propene-1,1,3,3,3-d5, 2-chloro- are typically synthesized via acid-catalyzed H/D exchange or deuterated precursor reactions . For example:
- Deuteration of propenes : Use D₂O or deuterated acids (e.g., DCl) to replace hydrogen at specific positions under controlled pH and temperature .
- Purification : Isotopic purity (>98%) is validated using gas chromatography-mass spectrometry (GC-MS) to distinguish m/z ratios of deuterated vs. non-deuterated species .
- Key considerations : Avoid proton exchange during storage by using inert atmospheres and anhydrous conditions .
Basic: Which spectroscopic techniques are optimal for structural elucidation of deuterated chlorinated alkenes?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS identifies isotopic clusters (e.g., m/z 110.97 for C₃D₅Cl) and distinguishes isotopic impurities .
- IR Spectroscopy : C-Cl stretching (~550–600 cm⁻¹) and C=C vibrations (~1600–1680 cm⁻¹) confirm functional groups .
Advanced: How do deuterium substitutions at the 1,1,3,3,3 positions affect kinetic isotope effects (KIE) in elimination reactions?
Methodological Answer:
Deuterium at β-positions (e.g., C-3) induces primary KIE in dehydrohalogenation due to altered transition-state vibrational frequencies:
- Example : In HCl elimination from 2-chloro-1-propene-d5, deuterium at C-3 slows the reaction (KIE ≈ 2–3) by stabilizing the reactant state .
- Experimental Design : Compare rate constants (k_H/k_D) using isotopically pure samples and monitor products via GC or FTIR .
- Contradictions : Discrepancies in KIE values may arise from competing mechanisms (e.g., E1 vs. E2); use isotopic labeling at multiple positions to resolve .
Advanced: What challenges arise in interpreting NMR data for highly deuterated alkenes, and how are they addressed?
Methodological Answer:
- Signal Suppression : Deuterated carbons (e.g., C-1, C-3) lack ¹H signals, complicating integration. Use ²H NMR or heteronuclear correlation (HSQC) for direct detection .
- Coupling Artifacts : ²H-¹H coupling in residual protons (e.g., at C-2) splits signals. Apply ²H decoupling or analyze at higher magnetic fields (≥500 MHz) .
- Quantitative Analysis : Combine with elemental analysis (Cl% validation) to confirm stoichiometry .
Experimental Design: What parameters are critical for studying thermal decomposition kinetics of 2-chloro-1-propene-d5?
Methodological Answer:
- Temperature Control : Use microreactors (±0.1°C precision) to isolate decomposition pathways (e.g., radical vs. ionic mechanisms) .
- Isotopic Purity : Verify via isotope ratio MS ; impurities (>2% non-deuterated) skew Arrhenius parameters .
- Product Trapping : Employ cryogenic trapping or in-line FTIR to detect intermediates like HCl-d0/d1 .
Data Contradiction Analysis: How should conflicting thermodynamic data (e.g., ΔfH°) for chlorinated propenes be resolved?
Methodological Answer:
- Cross-Validation : Compare calorimetry (e.g., bomb calorimetry for ΔfH°) with computational methods (DFT/B3LYP) .
- Calibration Standards : Use reference compounds (e.g., 1,3-dichloropropene ΔfH° = −24.7 kJ/mol ) to calibrate instruments.
- Error Sources : Discrepancies often stem from phase differences (gas vs. liquid) or incomplete reaction equilibria .
Safety Protocols for Handling Deuterated Chlorinated Alkenes
- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds (TLV ≈ 1 ppm) .
- PPE : Wear nitrile gloves and eye protection; deuterated compounds may exhibit unique toxicity profiles .
- Waste Disposal : Segregate halogenated waste and avoid contact with oxidizers (risk of Cl₂ release) .
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